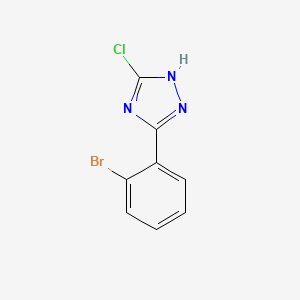

5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-5-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN3/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOHCGTLYUHJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=N2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 2-bromo-phenylhydrazine. This intermediate is then reacted with trichloroacetonitrile in the presence of a base to yield the desired triazole compound.

Industrial Production Methods

Industrial production of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-chloro-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can modify the triazole ring or the substituents.

Scientific Research Applications

Anticancer Activity

The 1,2,4-triazole scaffold, including derivatives like 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole, has been extensively studied for anticancer properties. Research indicates that triazole compounds can exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives of 3-amino-1,2,4-triazole demonstrated significant anticancer activity with a clear beneficial effect from the 3-bromophenylamino moiety .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Lines Tested | IC50 (µM) |

|---|---|---|

| 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole | MCF-7, HePG-2 | Not specified |

| 3-amino-1,2,4-triazole | Various | Significant inhibition observed |

Antimicrobial Properties

Triazoles are recognized for their antimicrobial efficacy. The compound has shown promising results against both Gram-positive and Gram-negative bacteria. For example, studies have reported that triazole derivatives possess antibacterial activities comparable to established antibiotics like ciprofloxacin and vancomycin . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazole ring can enhance antibacterial potency.

Table 2: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole | MRSA | Not specified |

| Ciprofloxacin derivative | E. coli | 0.68 |

Agrochemical Applications

The potential of triazoles as agrochemicals has been explored due to their antifungal properties. Compounds similar to 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole have been synthesized and tested for their ability to inhibit fungal pathogens in crops. These studies suggest that triazoles can serve as effective fungicides in agricultural practices .

Material Science Applications

Triazoles are also being investigated for their applications in material science due to their unique electronic properties. The compound's ability to act as a building block in the synthesis of novel materials with nonlinear optical properties has been documented . This application is particularly relevant in the development of advanced optical devices.

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives demonstrated significant anticancer activity against multiple cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that certain modifications on the triazole ring resulted in enhanced activity against breast cancer cells (MCF-7) and liver cancer cells (HePG-2) .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a range of triazole derivatives were synthesized and screened against various bacterial strains including MRSA and E. coli. Results indicated that some derivatives exhibited lower MIC values compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular pathways involved can vary, but they often include disruption of cellular processes or inhibition of key enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The structural analogs of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole differ in substituent type, position, and functional groups. Key comparisons include:

Physicochemical Properties

- Solubility : The bromophenyl group in 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole reduces water solubility compared to unsubstituted analogs like 3-chloro-1H-1,2,4-triazole (logP ~1.2 vs. ~0.5) .

- Thermal Stability : Chlorine at C3 improves thermal stability over nitro-substituted triazoles, which decompose at lower temperatures (~200°C vs. ~150°C) .

- Tautomerism : The compound exists predominantly as the 3-chloro-1H-1,2,4-triazole tautomer (7a), stabilized by resonance and intramolecular hydrogen bonding .

Data Tables

Table 1: Spectral Data for Selected Compounds

Biological Activity

5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by relevant case studies and research findings.

1. Overview of Triazoles

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural modifications of triazoles can significantly influence their pharmacological profiles.

2. Antibacterial Activity

Research indicates that triazole derivatives exhibit potent antibacterial activity against various bacterial strains. The introduction of bromine and chlorine substituents in the triazole ring can enhance this activity.

The antibacterial mechanism often involves the inhibition of bacterial DNA synthesis or cell wall formation. For instance, studies have shown that 1,2,4-triazoles can act as bioisosteres to carboxylic acids, enhancing binding interactions with bacterial targets such as DNA gyrase .

2.2 Case Studies

- A study demonstrated that derivatives of 1,2,4-triazoles showed significant selectivity against Bacillus subtilis, particularly when bromine was introduced at specific positions on the triazole ring .

- Another investigation reported that compounds containing a benzyl group in the 4-position exhibited stronger inhibitory effects against Gram-positive bacteria compared to their phenyl counterparts .

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 1.56 µg/mL |

| Compound B | E. coli | 6.25 µg/mL |

| Compound C | B. subtilis | 1.56 µg/mL |

3. Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. The compound 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole has shown promising results in inhibiting cancer cell proliferation.

Triazoles can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is critical for cell division. Molecular docking studies have indicated strong binding affinities between triazole derivatives and tubulin sites .

3.2 Research Findings

- In a recent study, several triazole analogs were synthesized and tested against cancer cell lines. The results indicated that these compounds could effectively inhibit tumor growth with low toxicity profiles .

- Another study highlighted that certain triazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics .

| Compound Name | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound D | HeLa | 5 |

| Compound E | MCF-7 | 10 |

| Compound F | A549 | 8 |

4. ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole is crucial for evaluating its therapeutic potential:

- Absorption : Predicted to follow Lipinski's rule of five, indicating good oral bioavailability.

- Distribution : Moderate distribution with potential for central nervous system penetration.

- Metabolism : Likely metabolized by liver enzymes; further studies are needed to elucidate specific pathways.

- Excretion : Primarily renal excretion expected based on molecular weight and structure.

5. Conclusion

The compound 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole exhibits significant antibacterial and anticancer activities supported by various studies demonstrating its efficacy against multiple bacterial strains and cancer cell lines. Further research into its pharmacokinetics and detailed mechanism of action will be essential in developing it as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves refluxing a triazole precursor (e.g., 4-amino-1,2,4-triazole derivatives) with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization includes adjusting stoichiometry, solvent polarity, and temperature. For example, reducing pressure post-reaction aids in solvent evaporation and product isolation . Reaction efficiency can be monitored via TLC or HPLC, with purity confirmed by melting point analysis.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions, particularly distinguishing between triazole ring protons (δ 8.1–8.5 ppm) and bromophenyl protons (δ 7.2–7.8 ppm) . Single-crystal X-ray diffraction (SCXRD) resolves structural ambiguities, such as confirming the planar geometry of the triazole ring and dihedral angles between the bromophenyl and triazole moieties . Mass spectrometry (HRMS) validates molecular weight, especially for halogenated derivatives.

Q. How can researchers optimize purification strategies for halogenated triazoles?

- Methodological Answer : Recrystallization using ethanol-water mixtures (3:1 v/v) is effective for removing unreacted bromophenyl precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) separates regioisomers. For hygroscopic derivatives, lyophilization under reduced pressure prevents decomposition . Purity >95% is achievable with iterative crystallization, monitored by HPLC (C18 column, acetonitrile-water mobile phase) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-(2-bromophenyl)-3-chloro-1H-1,2,4-triazole in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, identifying electrophilic sites (e.g., C-5 of the triazole ring) prone to nucleophilic attack . Transition state analysis using quantum mechanical path sampling predicts activation barriers for halogen displacement. ICReDD’s reaction path search tools integrate experimental data to refine computational models, enabling rapid screening of optimal reaction conditions (e.g., solvent polarity, catalysts) .

Q. What strategies resolve contradictions in spectral data for triazole derivatives?

- Methodological Answer : Contradictions in NMR or IR data often arise from tautomerism or polymorphism. Variable-temperature NMR (VT-NMR) distinguishes tautomers by observing proton exchange dynamics (e.g., 1H- vs. 2H-triazole tautomers) . SCXRD definitively assigns regiochemistry for ambiguous cases . For polymorphic forms, Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) correlate thermal behavior with crystal packing .

Q. How to design biological activity studies for under-researched triazole derivatives like this compound?

- Methodological Answer : Prioritize targets based on structural analogs (e.g., triazole-thiones with known antimicrobial activity) . Use in silico docking (AutoDock Vina) to screen against enzymes like cytochrome P450 or carbonic anhydrase, leveraging the bromophenyl group’s hydrophobic interactions . Validate hits via enzyme inhibition assays (e.g., fluorometric assays for IC₅₀ determination). For in vitro toxicity, use MTT assays on mammalian cell lines, comparing results to structurally similar compounds .

Q. What mechanistic insights can be gained from studying substituent effects on triazole ring reactivity?

- Methodological Answer : Systematic substitution at the triazole C-3/C-5 positions (e.g., replacing Cl with -SH or -OCH₃) reveals electronic effects on ring stability. Kinetic studies (e.g., pseudo-first-order rate constants) under varying pH conditions quantify hydrolysis rates. Spectroscopic trapping (e.g., EPR for radical intermediates) identifies transient species during oxidation . Coupled with DFT-calculated Fukui indices, this clarifies substituent-directed regioselectivity in cross-coupling reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.